Array ( [bid] => 169270 )
Specific Scientific Field: Materials Science and Engineering
Application Summary: Tris[4-(2-thienyl)phenyl]amine-containing copolymers have been used as promising anodic layers in high-contrast electrochromic devices .
Methods of Application: These copolymers were deposited on indium tin oxide (ITO) surfaces using electrochemical polymerization . The color changes of the films were investigated using spectroelectrochemical characterizations .
Results or Outcomes: The films displayed multiple color changes under different states (neutral, intermediate, oxidized, and highly oxidized) . The maximum coloration efficiency (η) of the films were calculated to be 181.9 cm²·C⁻¹ at 1042 nm and 217.8 cm²·C⁻¹ at 1096 nm, respectively, in an ionic liquid solution . The devices displayed satisfactory optical memory and long-term switching stability .
Specific Scientific Field: Electronics and Photonics
Application Summary: Tris[4-(2-thienyl)phenyl]amine finds application in OLEDs .
Specific Scientific Field: Renewable Energy
Application Summary: Tris[4-(2-thienyl)phenyl]amine is used in organic solar cells .
Specific Scientific Field: Automotive Engineering
Specific Scientific Field: Architecture and Energy Conservation
Application Summary: Tris[4-(2-thienyl)phenyl]amine-containing copolymers can be used in architectural energy-saving windows .
Specific Scientific Field: Chemistry
Application Summary: Tris[4-(2-thienyl)phenyl]amine-containing copolymers have been used as catalysts .
Application Summary: Tris[4-(2-thienyl)phenyl]amine finds application in displays .
Specific Scientific Field: Sensor Technology
Application Summary: Tris[4-(2-thienyl)phenyl]amine is used in sensors .
Specific Scientific Field: Materials Science
Application Summary: Tris[4-(2-thienyl)phenyl]amine is used in covalent organic frameworks (COFs) .
Tris[4-(2-thienyl)phenyl]amine is a compound characterized by its unique structure, featuring a central triphenylamine core with three 2-thienyl substituents. Its chemical formula is CHN S, and it has a molecular weight of 491.69 g/mol. This compound is notable for its potential applications in organic electronics, specifically in organic light-emitting diodes (OLEDs) and organic solar cells, due to its electron-rich properties and π-conjugated structure .
The mechanism of action of TTPA is related to its structure. The triphenylamine core allows TTPA to readily change its oxidation state, which can influence conductivity and light emission []. Research suggests TTPA can be used in the development of electrochromic materials. Electrochromic materials are those that change color when an electric field is applied [].
Tris[4-(2-thienyl)phenyl]amine can be synthesized through several methods:
Tris[4-(2-thienyl)phenyl]amine finds utility in various fields:
Several compounds share structural similarities with tris[4-(2-thienyl)phenyl]amine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tris[4-(5-formyl-2-thienyl)phenyl]amine | Aldehyde derivative | Used for COF synthesis via Schiff base reactions |
| Tris(4-(thiophen-2-yl)phenyl)amine | Thiophene-based | Exhibits strong fluorescence properties |
| Poly{tris[4-(2-thienyl)phenyl]amine} | Conjugated polymer | Displays enhanced conductivity and sensing ability |
Tris[4-(2-thienyl)phenyl]amine is unique due to its specific arrangement of thiophene groups which enhances its electronic properties compared to other similar compounds. Its versatility in applications ranging from organic electronics to sensing further distinguishes it within this class of materials.